
2-(Chloromethyl)-6-iodo-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-iodo-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 2-(Chloromethyl)-6-iodo-4-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines . Another method includes the construction of a pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often involve chlorine/fluorine exchange using trichloromethylpyridine .
Chemical Reactions Analysis
2-(Chloromethyl)-6-iodo-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of the chlorine or iodine atoms with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
2-(Chloromethyl)-6-iodo-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the development of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical compounds that have potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-iodo-4-(trifluoromethyl)pyridine involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes . The compound can interact with enzymes and receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
2-(Chloromethyl)-6-iodo-4-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 2-fluoro-4-(trifluoromethyl)pyridine . These compounds share similar properties but differ in their specific functional groups and reactivity. The presence of the chloromethyl and iodo groups in this compound makes it unique and suitable for specific applications that require these functionalities .
Properties
Molecular Formula |
C7H4ClF3IN |
|---|---|
Molecular Weight |
321.46 g/mol |
IUPAC Name |
2-(chloromethyl)-6-iodo-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF3IN/c8-3-5-1-4(7(9,10)11)2-6(12)13-5/h1-2H,3H2 |
InChI Key |
LMUOUDDYAZGYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![potassium;[(E)-[7-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylheptylidene]amino] sulfate](/img/structure/B14863395.png)
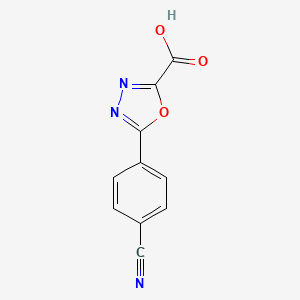
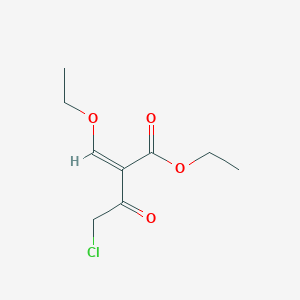
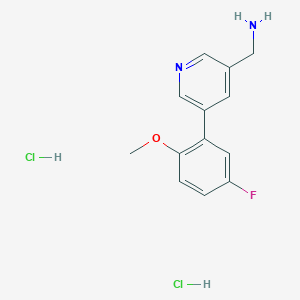


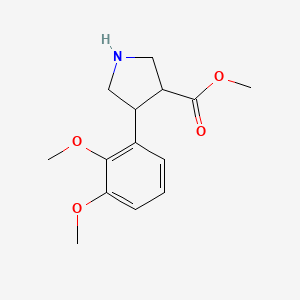
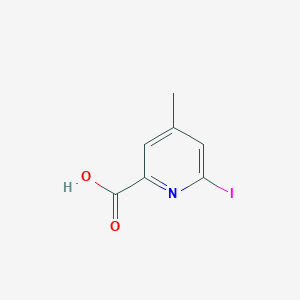
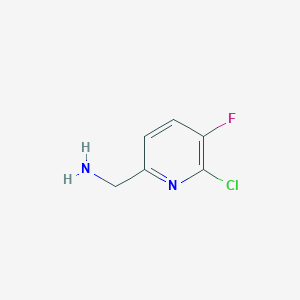
![4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde 5-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B14863445.png)

![(2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14863466.png)
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14863468.png)

